molecular formula C19H20N2O3 B2562537 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 728931-92-8

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No. B2562537
CAS RN: 728931-92-8
M. Wt: 324.38
InChI Key: GWMKSBPFPZLRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known as 2-CN-4EP-3HMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to act as a substrate for enzymes and its ability to bind to certain receptors.

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, along with similar compounds, has been subject to analytical characterization through various spectroscopy and chromatography techniques. For instance, psychoactive arylcyclohexylamines, which share structural similarities, have been analyzed using gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection to identify their chemical structures. Such analytical methods have been developed for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, using liquid chromatography and mass spectrometry. This demonstrates the compound's relevance in forensic and pharmaceutical research, where identifying and quantifying psychoactive substances in biological samples is crucial (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Material Science and Organic Chemistry

In material science, derivatives of 2-cyano acrylamide, which include 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, have been synthesized to study their optical properties and how these properties change with different stacking modes. Such research indicates potential applications in developing new materials with tunable optical and electronic properties, highlighting the compound's utility in designing advanced functional materials (Song, Wang, Hu, Zhang, Sun, Wang, & Zhang, 2015).

Corrosion Inhibition

The compound has been investigated for its efficacy as a corrosion inhibitor, particularly for copper in nitric acid solutions. Research focusing on its corrosion inhibition performance uses electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization, revealing its potential as an effective corrosion inhibitor. Such applications are significant in the field of industrial chemistry, where preventing metal corrosion is essential for maintaining the integrity of machinery and infrastructure (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Renewable Materials and Environmental Sustainability

Investigations into the effects of methoxy groups on the properties and thermal stability of renewable cyanate ester resins derived from biomass sources have included compounds structurally related to 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide. Such studies are essential for developing new materials that are both high-performing and environmentally sustainable, contributing to the advancement of green chemistry and material science (Harvey, Guenthner, Lai, Meylemans, Davis, Cambrea, Reams, & Lamison, 2015).

properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMKSBPFPZLRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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